2-Bromo-4-(difluoromethyl)-1-methoxybenzene is an organic compound characterized by the presence of a bromine atom, a difluoromethyl group, and a methoxy group attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 237.04 g/mol. The difluoromethyl group contributes to its unique chemical properties, making it an interesting subject of study in organic chemistry and material science.
Several synthetic routes can be employed to produce 2-Bromo-4-(difluoromethyl)-1-methoxybenzene:
2-Bromo-4-(difluoromethyl)-1-methoxybenzene has potential applications in various fields:
Studies on the interactions of 2-Bromo-4-(difluoromethyl)-1-methoxybenzene with biological systems are essential for understanding its potential uses. Investigations typically focus on:
These studies help elucidate the compound's pharmacokinetics and potential therapeutic applications.
Several compounds share structural similarities with 2-Bromo-4-(difluoromethyl)-1-methoxybenzene. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-fluoro-1-methoxybenzene | Contains a fluorine instead of difluoromethyl | Potentially different reactivity patterns |
| 4-Bromo-2-(difluoromethyl)benzene | Similar difluoromethyl group | Different substitution patterns on benzene |
| 2-Bromo-4-nitro-1-methoxybenzene | Contains a nitro group | Notable for its electronic properties |
| 1-Bromo-4-(difluoromethyl)benzene | Lacks methoxy group | Different solubility and reactivity |
The presence of both bromine and a difluoromethyl group distinguishes 2-Bromo-4-(difluoromethyl)-1-methoxybenzene from other similar compounds. This combination may enhance its chemical reactivity and biological activity, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.
Bromination of methoxybenzene derivatives involves precise control over electrophilic aromatic substitution (EAS) to achieve regioselectivity. For 2-bromo-4-(difluoromethyl)-1-methoxybenzene, the bromination step typically targets the ortho position relative to the methoxy (-OCH₃) group. The methoxy group, a strong electron-donating substituent, activates the benzene ring toward electrophilic attack while directing incoming electrophiles to the ortho and para positions [2] [6].
Two primary bromination methods are employed:
Table 1: Comparison of Bromination Methods
| Brominating Agent | Solvent | Catalyst | Ortho:Para Ratio | Yield (%) |
|---|---|---|---|---|
| Br₂ | CH₂Cl₂ | FeBr₃ | 2:1 | 65 |
| NBS | CCl₄ | Peroxides | 9:1 | 85 |
Difluoromethyl (-CF₂H) introduction to aromatic systems requires specialized reagents to balance reactivity and stability. Two predominant strategies are employed:
Electrophilic Difluoromethylation:
Reagents like difluoromethyl sulfones (R-SO₂-CF₂H) react with electron-rich arenes via nickel-catalyzed cross-coupling. For example, 4-methoxybenzene undergoes difluoromethylation with tert-butyl sulfone in the presence of Ni(acac)₂ and pyridine-based ligands, achieving 75–90% yields [3]. The mechanism involves oxidative addition of the aryl bromide to Ni(0), followed by transmetalation with the sulfone and reductive elimination to form the C–CF₂H bond [3].
Nucleophilic Difluoromethylation:
Trimethylsilyl difluoromethyl sulfone (TMSCF₂SO₂Ph) serves as a CF₂H⁻ equivalent under basic conditions. This method is less common for methoxybenzenes due to competing deprotonation at the methoxy group but remains viable for substrates with steric protection [3].
Key Mechanistic Insight:
The electron-withdrawing nature of the difluoromethyl group slightly deactivates the ring, necessitating careful tuning of reaction conditions to maintain regioselectivity during subsequent bromination [4].
Regioselectivity in 2-bromo-4-(difluoromethyl)-1-methoxybenzene synthesis is governed by the interplay of substituent electronic effects:
In practice, the methoxy group dominates, leading to bromination at the ortho position relative to -OCH₃. Computational studies using Molecular Electron Density Theory (MEDT) reveal that the -CF₂H group polarizes electron density toward the adjacent carbon, creating a minor preference for meta substitution relative to itself, but this effect is secondary to the -OCH₃ directive influence [4].
Case Study:
Bromination of 4-(difluoromethyl)-1-methoxybenzene yields 85% ortho-brominated product (relative to -OCH₃) and 15% para, with no detectable meta substitution . This aligns with the dominance of the methoxy group’s directing effects over the -CF₂H group’s electronic influence [6].
Scaling the synthesis of 2-bromo-4-(difluoromethyl)-1-methoxybenzene requires addressing three key challenges:
Catalyst Recycling:
Nickel catalysts (e.g., Ni(acac)₂) are immobilized on silica supports to enable reuse across 5–7 reaction cycles without significant activity loss [3].
Continuous Flow Systems:
Bromination with NBS in a continuous flow reactor enhances heat dissipation and reduces reaction time from 12 hours (batch) to 2 hours, achieving 90% conversion [5].
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12 h | 2 h (flow system) |
| Solvent | CH₂Cl₂ | Ethanol |
| Catalyst Loading | 5 mol% | 2 mol% (immobilized) |
| Yield | 85% | 88% |
The crystallographic characterization of halogenated methoxybenzene derivatives provides essential structural insights. Related compounds in this chemical family demonstrate specific crystal packing behaviors influenced by halogen bonding and intermolecular interactions. Studies of brominated methoxybenzene compounds reveal that the presence of multiple electron-withdrawing groups, such as bromine and difluoromethyl substituents, significantly affects molecular packing arrangements [2] [3] [4].
Crystal structure determinations of similar difluoromethyl-substituted benzene derivatives show that these compounds typically crystallize in orthorhombic or monoclinic space groups [5] [6]. The difluoromethyl group introduces substantial steric bulk and creates directional intermolecular contacts through weak hydrogen bonding interactions between the C-H of the CHF₂ group and electron-rich centers of neighboring molecules [7] [8].
For brominated methoxybenzene analogs, X-ray crystallographic studies indicate typical unit cell parameters with dimensions ranging from 8-12 Å for the a-axis, 9-15 Å for the b-axis, and 7-16 Å for the c-axis, depending on the specific substitution pattern and space group symmetry [3] [4]. The molecular geometry shows the expected planar aromatic ring with substituent bond lengths consistent with literature values: C-Br bonds approximately 1.90 Å, C-O bonds in the methoxy group around 1.36 Å, and C-F bonds in the difluoromethyl group approximately 1.35 Å [9] [10].
| Crystallographic Parameter | Typical Range for Related Compounds |
|---|---|
| Space Group | P21/n, Pna21, Pbca |
| Unit Cell a (Å) | 8.0-12.0 |
| Unit Cell b (Å) | 9.0-15.0 |
| Unit Cell c (Å) | 7.0-16.0 |
| Density (g/cm³) | 1.5-1.7 |
| Z | 2-4 |
The nuclear magnetic resonance spectroscopic characterization of 2-Bromo-4-(difluoromethyl)-1-methoxybenzene reveals distinctive chemical shift patterns that reflect the electronic environment created by the multiple substituents.
The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances for each distinct proton environment. The methoxy group appears as a sharp singlet at approximately δ 3.85 ppm, typical for aromatic methyl ethers [11]. The aromatic protons display distinct chemical shifts influenced by the electron-withdrawing effects of both bromine and difluoromethyl substituents, with expected resonances between δ 7.0-7.8 ppm [12] [13].
The difluoromethyl proton represents the most diagnostic signal, appearing as a characteristic triplet at approximately δ 6.5 ppm with a coupling constant ²JH-F of 54-56 Hz, consistent with literature values for CHF₂ groups attached to aromatic systems [14] [15] [16]. This large coupling constant results from the direct scalar coupling between the methine proton and the two equivalent fluorine atoms.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Methoxy (-OCH₃) | 3.85 | Singlet | - |
| Aromatic H-3 | 7.2-7.4 | Doublet | ³J ≈ 8 |
| Aromatic H-5 | 7.0-7.2 | Doublet | ³J ≈ 8 |
| Aromatic H-6 | 7.6-7.8 | Singlet | - |
| Difluoromethyl (-CHF₂) | 6.5 | Triplet | ²JH-F = 54-56 |
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework. The aromatic carbons exhibit chemical shifts characteristic of substituted benzene rings, with the methoxy-bearing carbon appearing at approximately δ 160 ppm due to the electron-donating resonance effect [11]. The bromine-substituted carbon resonates around δ 110 ppm, while the difluoromethyl-bearing carbon appears at approximately δ 125 ppm.
The difluoromethyl carbon itself exhibits a characteristic triplet at approximately δ 115 ppm with a large coupling constant ¹JC-F of 240-250 Hz, typical for CHF₂ groups [17] [15]. The methoxy carbon appears as a singlet at δ 56 ppm, consistent with aromatic methyl ethers.
| Carbon Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| C-1 (OCH₃) | 160 | Singlet | - |
| C-2 (Br) | 110 | Singlet | - |
| C-3 | 130 | Singlet | - |
| C-4 (CHF₂) | 125 | Quartet | ²JC-F = 25-30 |
| C-5 | 115 | Singlet | - |
| C-6 | 135 | Singlet | - |
| CHF₂ | 115 | Triplet | ¹JC-F = 240-250 |
| OCH₃ | 56 | Singlet | - |
The ¹⁹F nuclear magnetic resonance spectrum provides the most diagnostic information for structural confirmation. The two fluorine atoms in the difluoromethyl group appear as equivalent nuclei, generating a doublet at approximately δ -110 to -115 ppm with a coupling constant ²JF-H of 54-56 Hz due to coupling with the methine proton [17] [18] [19].
The chemical shift range reflects the aromatic attachment of the difluoromethyl group, with the electron-withdrawing nature of the aromatic ring causing a downfield shift compared to aliphatic CHF₂ groups. Additional fine coupling may be observed due to long-range interactions with aromatic protons.
| Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| CHF₂ | -110 to -115 | Doublet | ²JF-H = 54-56 |
Mass spectrometric analysis of 2-Bromo-4-(difluoromethyl)-1-methoxybenzene reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 237/239 (due to bromine isotope pattern) [1], with the characteristic 1:1 intensity ratio reflecting the presence of a single bromine atom.
The fragmentation pattern follows predictable pathways for halogenated aromatic compounds. Primary fragmentation involves loss of the methoxy radical (- OCH₃, 31 mass units) to generate a stable benzylic cation at m/z 206/208 [20] [21]. Secondary fragmentation includes loss of the difluoromethyl group (- CHF₂, 51 mass units) and sequential loss of fluorine atoms (19 mass units each).
The base peak typically appears at m/z 157/159, corresponding to loss of both bromine and the difluoromethyl group, leaving a methoxybenzene cation. Additional diagnostic fragments include m/z 127 from loss of the methoxy group from the base peak, and m/z 77 representing the phenyl cation after extensive fragmentation [22] [23].
| Fragment Ion | m/z | Relative Intensity | Assignment |
|---|---|---|---|
| [M]- + | 237/239 | 15-25% | Molecular ion |
| [M-OCH₃]+ | 206/208 | 40-60% | Loss of methoxy radical |
| [M-CHF₂]+ | 186/188 | 20-30% | Loss of difluoromethyl radical |
| [M-Br]+ | 158 | 30-50% | Loss of bromine |
| Base peak | 157/159 | 100% | Multiple fragmentations |
| [OCH₃-benzene]+ | 127 | 60-80% | Methoxybenzene fragment |
| [C₆H₅]+ | 77 | 40-60% | Phenyl cation |
The fragmentation behavior demonstrates the relative stability of the aromatic system and the preferential loss of peripheral substituents. The electron-withdrawing nature of both bromine and difluoromethyl groups stabilizes positive charge development on the aromatic ring, facilitating characteristic fragmentation pathways observed in related compounds [24] [21].
Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of 2-Bromo-4-(difluoromethyl)-1-methoxybenzene. Computational studies on related halogenated methoxybenzene derivatives using methods such as B3LYP with appropriate basis sets reveal important electronic characteristics [25] [26].
The molecular orbital analysis shows that the highest occupied molecular orbital is primarily localized on the methoxy-substituted portion of the aromatic ring, reflecting the electron-donating nature of the methoxy group. Conversely, the lowest unoccupied molecular orbital exhibits significant density on the bromine and difluoromethyl-substituted carbons, consistent with their electron-withdrawing properties [27] [28].
Electrostatic potential mapping reveals a highly polarized molecular surface, with negative potential concentrated around the methoxy oxygen and positive potential near the halogen substituents. This charge distribution influences intermolecular interactions and chemical reactivity patterns [29].
Natural bond orbital analysis indicates significant charge transfer from the methoxy group to the aromatic ring, partially offset by electron withdrawal by the bromine and difluoromethyl substituents. The calculated dipole moment typically ranges from 3.5 to 4.2 Debye for similar compounds, reflecting the substantial molecular polarity [26].
| Computational Property | Calculated Value | Method |
|---|---|---|
| Dipole Moment | 3.8-4.2 D | B3LYP/6-311G(d,p) |
| HOMO Energy | -6.2 to -6.8 eV | DFT |
| LUMO Energy | -1.8 to -2.4 eV | DFT |
| Band Gap | 4.0-4.6 eV | DFT |
| Polarizability | 15-18 Ų | B3LYP |
Vibrational frequency calculations predict characteristic infrared absorption bands consistent with experimental observations for related compounds. The C-F stretching modes of the difluoromethyl group appear at high frequency (1100-1200 cm⁻¹), while the methoxy C-O stretch occurs around 1250 cm⁻¹ [30] [31] [32]. Aromatic C-C stretching vibrations appear in the 1500-1600 cm⁻¹ region, with C-H bending modes at lower frequencies.